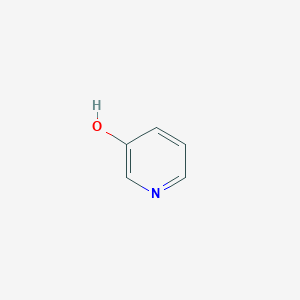
3-Hydroxypyridine
Overview
Description
3-Hydroxypyridine is a monohydroxypyridine where the hydrogen at position 3 of pyridine has been replaced by a hydroxy group . It appears as a white to light yellow crystal . It has been detected as a thermal degradation product from the smoke of the burning leaves of Salvia divinorum, a Mexican psychoactive plant .
Synthesis Analysis
3-Hydroxypyridine can be synthesized from bio-based furfural in water over a Raney Fe catalyst . The catalyst exhibits an efficient catalytic performance for activating the aldehyde group of furfural, affording an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source . Another method involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .
Molecular Structure Analysis
The molecular formula of 3-Hydroxypyridine is C5H5NO . Its molecular weight is 95.10 . The InChI key is GRFNBEZIAWKNCO-UHFFFAOYSA-N . The SMILES string representation is Oc1cccnc1 .
Chemical Reactions Analysis
3-Hydroxypyridine can undergo various chemical reactions. For instance, it can be sulfonated in the 2 position of the pyridine ring when reacted with fuming sulfuric acid . It can also form complexes with several transition metals, including Cu (II), Ni (II), Co (II), Cd (II), and Cr (III) .
Physical And Chemical Properties Analysis
3-Hydroxypyridine is a white to light yellow crystalline powder . It is soluble in alcohol and water, slightly soluble in ether and benzene . It has a melting point of 125-128 °C, a boiling point of 280-281 °C, and a density of 1.1418 . The compound has a pKa of 4.79 and 8.75 at 20 °C .
Scientific Research Applications
Antihypoxic Activity
The new 3-hydroxypyridine derivative 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) has been synthesized and found to exhibit antihypoxic activity on various models of acute hypoxia (baric hypoxia with hypercapnia and hemic and histotoxic hypoxia) in mice .
Neuroprotective Effect
EMOP-AG has a marked neuroprotective effect on rats with bilateral ligation of common carotid arteries. It was more effective in the treatment of neurologic deficiency than amtizol (10 and 30 mg/kg/day), mexidol (90 and 120 mg/kg/day), and emoxipin (120 mg/kg/day) .
Prevention of Amnesia
EMOP-AG (30 mg/kg) could prevent amnesia in a step-down passive avoidance situation caused by different factors (maximal electroshock, scopolamine, acute baric hypoxia with hypercapnia, and the combined action of extreme factors) .
Synthesis of Polysubstituted 3-Hydroxypyridines
3-Hydroxypyridine can be used in the synthesis of polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. The process involves Pd(0)-catalyzed anti-selective arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids (“anti-Wacker”-type cyclization), oxidation of the resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines to 3-oxo derivatives, and elimination of p-toluenesulfinic acid .
Sulfonation
3-Hydroxypyridine can undergo sulfonation under certain conditions .
Structural Analogs of Pyridoxine
The study of the chemical and pharmacological properties of 3-HP derivatives is interesting because they are structural analogs of pyridoxine (vitamin B6) compounds, which are important in the metabolism of man and animals .
Mechanism of Action
Target of Action
3-Hydroxypyridine primarily targets Monoamine Oxidase (MAO) , an enzyme that plays a key role in the catabolism of catecholamines and indolylalkylamines . The known forms of this enzyme, MAO-A and MAO-B, differ in terms of their substrate specificities and sensitivities to inhibitors .
Mode of Action
3-Hydroxypyridine interacts with its target, Monoamine Oxidase, in a way that modulates the enzyme’s activity. The direction of this modulation depends on the specific derivative of 3-Hydroxypyridine. For instance, the derivative emoxypine decreases MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% . On the other hand, the succinic acid derivative Reamberin increases MAO-A activity by 2-3% and MAO-B activity by 14% .
Biochemical Pathways
The initial hydroxylation of 3-Hydroxypyridine is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process is part of the catabolism of 3-Hydroxypyridine, which is a significant step in the microbial degradation of pyridine derivatives .
Pharmacokinetics
A study has reported the pharmacokinetics of a water-soluble antioxidant of 3-hydroxypyridine type .
Result of Action
The modulation of Monoamine Oxidase activity by 3-Hydroxypyridine can have various molecular and cellular effects. For example, the decrease in MAO activity by emoxypine could potentially reduce the breakdown of monoamine neurotransmitters, thereby increasing their availability . This could have implications for conditions such as depression, where monoamine neurotransmitter levels are often low.
Action Environment
The action, efficacy, and stability of 3-Hydroxypyridine can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. As an example, the combination of 3-Hydroxypyridine with succinic acid in the structure of Mexidol leads to a significant reduction in the MAO-inhibiting action of the 3-Hydroxypyridine component . Furthermore, the degradation of 3-Hydroxypyridine can be influenced by the presence of certain microbial strains .
Safety and Hazards
3-Hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for the pyridinization of renewable biomass derivatives remains a significant challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .
properties
IUPAC Name |
pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNBEZIAWKNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52536-09-1 (hydrochloride salt) | |
| Record name | 3-Pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1051563 | |
| Record name | 3-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 3-Pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Hydroxypyridine | |
CAS RN |
109-00-2 | |
| Record name | 3-Hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-hydroxypyridine?
A1: The molecular formula of 3-hydroxypyridine is C5H5NO, and its molecular weight is 95.10 g/mol.
Q2: What are the characteristic spectroscopic features of 3-hydroxypyridine?
A: Spectroscopic data like 14N Nuclear Quadrupole Resonance (NQR) has been used to study tautomerism and possible polymorphism in solid 3-hydroxypyridine. []
Q3: How does the structure of 3-hydroxypyridine contribute to its reactivity in electrophilic substitution reactions?
A: 3-Hydroxypyridine exhibits unique reactivity in electrophilic substitution reactions. The presence of the hydroxyl group at the 3-position influences the electron density distribution within the pyridine ring. []
Q4: How does acrylonitrile react with 3-hydroxypyridine?
A: 3-Hydroxypyridine can undergo a 1,3-dipolar addition reaction with acrylonitrile, followed by a Michael addition, resulting in a high yield of the corresponding adduct. This addition is thermally reversible. []
Q5: What is the role of cytochrome P450 in the metabolism of 3-hydroxypyridine, and what are the implications for DNA damage?
A: Cytochrome P450, specifically the P450IIE1 isoform, plays a crucial role in metabolizing 3-hydroxypyridine, a constituent of tobacco smoke, into 2,5-dihydroxypyridine. This metabolite exhibits redox cycling activity and can induce DNA strand breaks. [, ]
Q6: What are the potential applications of 3-hydroxypyridine derivatives in treating neurological disorders?
A: Research suggests that 3-hydroxypyridine derivatives, such as emoxipine and mexidol, may offer neuroprotective benefits in conditions like hemorrhagic stroke, potentially by influencing neurotransmitter systems and reducing oxidative stress. [, ]
Q7: How do 3-hydroxypyridine derivatives impact the pharmacological activity of psychotropic drugs?
A: Studies indicate that 3-hydroxypyridine derivatives might enhance the anxiolytic, sedative, and hypnotic effects of certain psychotropic medications. This interaction is thought to be linked to the membrane-modulating properties of 3-hydroxypyridine derivatives and their influence on synaptic biomembranes. [, ]
Q8: How do 3-hydroxypyridine derivatives affect bacterial growth?
A: Research indicates that 3-hydroxypyridine derivatives can exhibit a biphasic effect on the growth of bacteria like E. coli, S. aureus, and E. faecalis in discontinuous cultures. Initially, they may reduce bacterial colony-forming units, but prolonged incubation might lead to increased growth. []
Q9: Can 3-hydroxypyridine derivatives be used in the treatment of glaucoma?
A: Studies on primary open-angle glaucoma (POAG) suggest that 3-hydroxypyridine derivatives like emoxipin and mexidol might offer retinoprotective effects and improve optic nerve function. Mexidol, in particular, has shown potential in reducing POAG-associated symptoms. [, ]
Q10: What are the potential therapeutic benefits of combining 3-hydroxypyridine derivatives with erythropoietin in treating hemorrhagic stroke?
A: Studies on rat models of hemorrhagic stroke suggest that combining 3-hydroxypyridine derivatives with erythropoietin could offer additive neuroprotective effects compared to their individual use. This combination might improve survival rates, reduce neurological deficits, and enhance recovery. []
Q11: Can 3-hydroxypyridine derivatives be used as antiarrhythmic agents?
A: Studies on rats have indicated that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate exhibits potent antiarrhythmic properties, comparable to class I and class IV antiarrhythmic drugs, by potentially influencing ion channels in cardiac cells. []
Q12: How do 3-hydroxypyridine derivatives affect lipid peroxidation and pulmonary edema after acute blood loss?
A: Studies on rat models of acute blood loss suggest that 3-hydroxypyridine derivatives, particularly when combined with lactated Ringer’s solution, can effectively reduce lipid peroxidation in lung tissues and mitigate pulmonary edema. []
Q13: How do structural modifications of 3-hydroxypyridine influence its anticonvulsant activity?
A: Studies show that introducing larger alkyl substituents at the 2-position of 3-hydroxypyridine generally increases its anticonvulsant activity, particularly against convulsions induced by GABAergic substances. []
Q14: How do structural variations in planaramineplatinum(II) complexes containing 3-hydroxypyridine affect their DNA binding affinity and anticancer activity?
A: Research on planaramineplatinum(II) complexes indicates that increasing the number of planaramine ligands around the platinum center decreases the complex's reactivity with DNA and subsequently reduces its anticancer activity, likely due to steric hindrance. []
Q15: What is the safety profile of 2-Amino-3-hydroxypyridine for use in cosmetics?
A: Based on available data, the Expert Panel for Cosmetic Ingredient Safety concluded that 2-Amino-3-hydroxypyridine is safe for use in oxidative hair dye formulations at current practices of use and concentration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




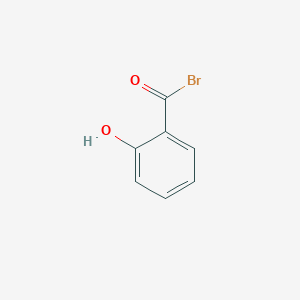
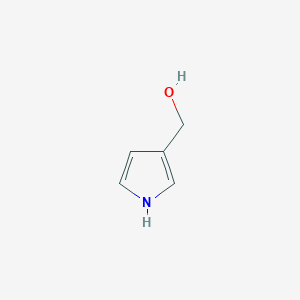
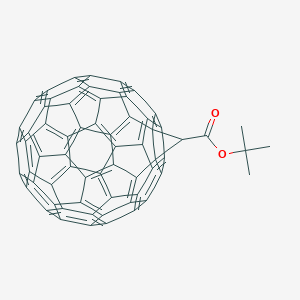
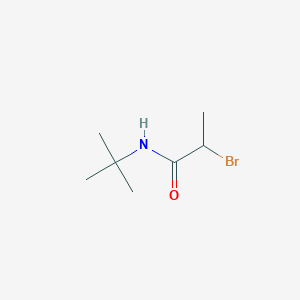

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
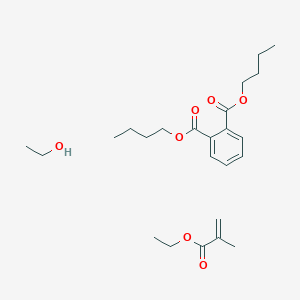

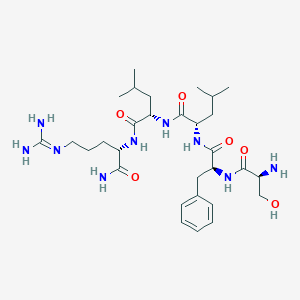
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
